molecular formula C10H15NO2 B8014465 1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one

1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one

Cat. No.: B8014465
M. Wt: 181.23 g/mol
InChI Key: GNLVGSPNLZRXGD-UHFFFAOYSA-N
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Description

1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one is a chemical compound with a unique structure that combines a hydroxypiperidine ring with a pentynone chain

Preparation Methods

The synthesis of 1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one typically involves the condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines in acidified alcohol. This reaction primarily yields arylhydrazones, with minor side products of cyclization at the double bond .

Chemical Reactions Analysis

1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor antagonists.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The hydroxypiperidine ring can form hydrogen bonds with biological molecules, while the pentynone chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)pent-4-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h1,9,12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVGSPNLZRXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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